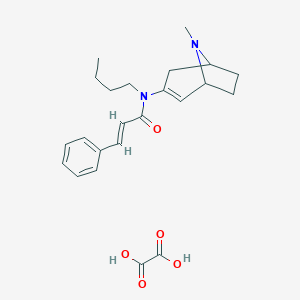
2-Propenamide, N-butyl-N-(8-methyl-8-azabicyclo(3.2.1)oct-2-en-3-yl)-3-phenyl-, ethanedioate, hydrate (1:1:2)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Propenamide, N-butyl-N-(8-methyl-8-azabicyclo(3.2.1)oct-2-en-3-yl)-3-phenyl-, ethanedioate, hydrate (1:1:2) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mechanism Of Action
The mechanism of action of 2-Propenamide, N-butyl-N-(8-methyl-8-azabicyclo(3.2.1)oct-2-en-3-yl)-3-phenyl-, ethanedioate, hydrate (1:1:2) is not yet fully understood. However, it is believed to exert its effects by modulating various signaling pathways involved in disease progression. For instance, it has been shown to inhibit the activity of certain enzymes involved in cancer cell growth and proliferation.
Biochemical And Physiological Effects
2-Propenamide, N-butyl-N-(8-methyl-8-azabicyclo(3.2.1)oct-2-en-3-yl)-3-phenyl-, ethanedioate, hydrate (1:1:2) has been shown to have various biochemical and physiological effects. In animal studies, it has been shown to reduce inflammation and oxidative stress, which are known to contribute to the development of various diseases. Additionally, it has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 2-Propenamide, N-butyl-N-(8-methyl-8-azabicyclo(3.2.1)oct-2-en-3-yl)-3-phenyl-, ethanedioate, hydrate (1:1:2) in lab experiments is its ability to cross the blood-brain barrier, making it a potential candidate for drug delivery systems targeting the central nervous system. However, one of the limitations of using this compound is its relatively low solubility, which can limit its bioavailability and efficacy.
Future Directions
There are several future directions for the study of 2-Propenamide, N-butyl-N-(8-methyl-8-azabicyclo(3.2.1)oct-2-en-3-yl)-3-phenyl-, ethanedioate, hydrate (1:1:2). One of the main areas of interest is its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and to optimize its pharmacokinetic properties for use in drug delivery systems.
Synthesis Methods
The synthesis of 2-Propenamide, N-butyl-N-(8-methyl-8-azabicyclo(3.2.1)oct-2-en-3-yl)-3-phenyl-, ethanedioate, hydrate (1:1:2) involves the reaction of N-butyl-N-(8-methyl-8-azabicyclo[3.2.1]oct-3-yl)-3-phenyl-2-propenamide with oxalic acid dihydrate in the presence of water. The reaction results in the formation of the desired compound in a crystalline form.
Scientific Research Applications
2-Propenamide, N-butyl-N-(8-methyl-8-azabicyclo(3.2.1)oct-2-en-3-yl)-3-phenyl-, ethanedioate, hydrate (1:1:2) has been extensively studied for its potential applications in various fields. In the field of medicine, this compound has shown promising results in the treatment of various diseases, including cancer, inflammation, and neurological disorders. Additionally, it has also been studied for its potential use in drug delivery systems due to its ability to cross the blood-brain barrier.
properties
CAS RN |
171261-25-9 |
|---|---|
Product Name |
2-Propenamide, N-butyl-N-(8-methyl-8-azabicyclo(3.2.1)oct-2-en-3-yl)-3-phenyl-, ethanedioate, hydrate (1:1:2) |
Molecular Formula |
C23H30N2O5 |
Molecular Weight |
414.5 g/mol |
IUPAC Name |
(E)-N-butyl-N-(8-methyl-8-azabicyclo[3.2.1]oct-2-en-3-yl)-3-phenylprop-2-enamide;oxalic acid |
InChI |
InChI=1S/C21H28N2O.C2H2O4/c1-3-4-14-23(20-15-18-11-12-19(16-20)22(18)2)21(24)13-10-17-8-6-5-7-9-17;3-1(4)2(5)6/h5-10,13,15,18-19H,3-4,11-12,14,16H2,1-2H3;(H,3,4)(H,5,6)/b13-10+; |
InChI Key |
FWIQMUXRBDZIHN-RSGUCCNWSA-N |
Isomeric SMILES |
CCCCN(C1=CC2CCC(C1)N2C)C(=O)/C=C/C3=CC=CC=C3.C(=O)(C(=O)O)O |
SMILES |
CCCCN(C1=CC2CCC(C1)N2C)C(=O)C=CC3=CC=CC=C3.C(=O)(C(=O)O)O |
Canonical SMILES |
CCCCN(C1=CC2CCC(C1)N2C)C(=O)C=CC3=CC=CC=C3.C(=O)(C(=O)O)O |
synonyms |
(E)-N-butyl-N-(8-methyl-8-azabicyclo[3.2.1]oct-3-en-3-yl)-3-phenyl-pro p-2-enamide, oxalic acid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



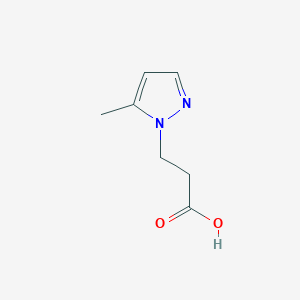
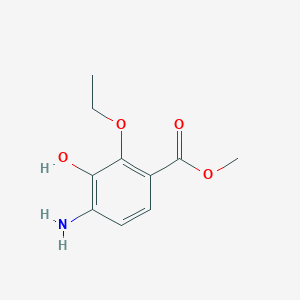
![2-Butylbenzo[d]thiazol-7-ol](/img/structure/B71295.png)
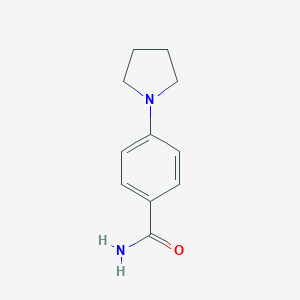
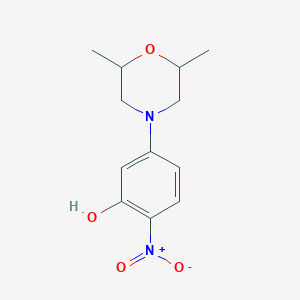
![Methyl 6,6-dimethyl-4-oxo-3-(propylthio)-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate](/img/structure/B71301.png)
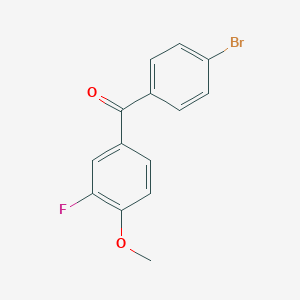
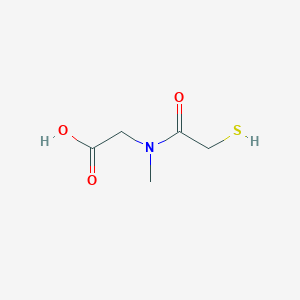
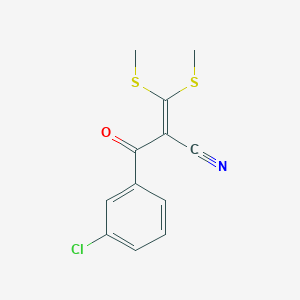
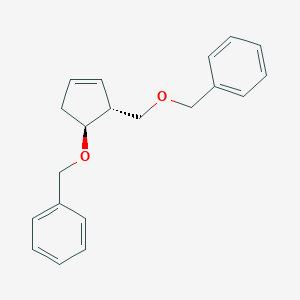
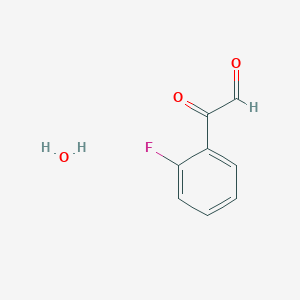
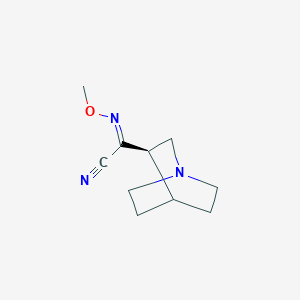
![3,3-Dimethyl-6-oxabicyclo[3.1.0]hexane](/img/structure/B71321.png)
![Tert-butyl N-[(1E,3Z)-5-hydroxypenta-1,3-dienyl]carbamate](/img/structure/B71324.png)